molecular formula C7H14O3 B13619771 4-Ethoxypentanoic acid

4-Ethoxypentanoic acid

Katalognummer: B13619771
Molekulargewicht: 146.18 g/mol
InChI-Schlüssel: JCXYONVULBEKRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxypentanoic acid is an organic compound with the chemical formula C7H14O3. It is a colorless liquid with a characteristic acidic odor. This compound is soluble in organic solvents such as ethanol and diethyl ether. It is primarily used in the pharmaceutical industry for the synthesis of various compounds, including pesticides and dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethoxypentanoic acid is typically synthesized by heating pentanoic acid with ethanol in the presence of an acid catalyst. The reaction involves esterification, where the carboxylic acid group of pentanoic acid reacts with the hydroxyl group of ethanol to form the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Ethoxypentanoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-ethoxypentanoic acid involves its interaction with specific molecular targets. It can act as a precursor for the synthesis of active compounds that interact with enzymes, receptors, or other biological molecules. The pathways involved depend on the specific application and the nature of the synthesized compounds .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Ethoxypentanoic acid is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds, offering distinct advantages in terms of reactivity and selectivity compared to its analogs .

Eigenschaften

Molekularformel

C7H14O3

Molekulargewicht

146.18 g/mol

IUPAC-Name

4-ethoxypentanoic acid

InChI

InChI=1S/C7H14O3/c1-3-10-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)

InChI-Schlüssel

JCXYONVULBEKRJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.